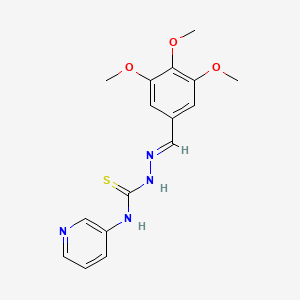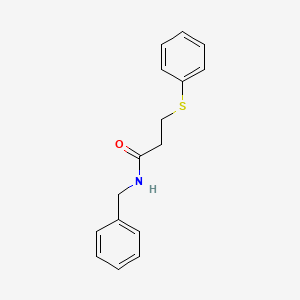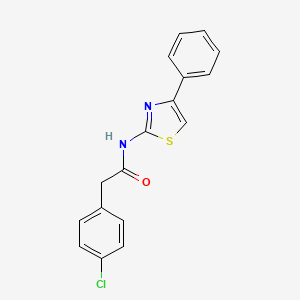
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as CPTH or CPTH2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a small molecule inhibitor that targets the histone acetyltransferase enzyme, which plays a crucial role in regulating gene expression.
作用機序
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide inhibits the activity of histone acetyltransferase enzymes by binding to a specific site on the enzyme. This site is located near the active site of the enzyme and is involved in the binding of the acetyl-CoA substrate. By binding to this site, 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide prevents the binding of the acetyl-CoA substrate, thereby inhibiting the activity of the enzyme.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. Inhibition of histone acetyltransferase enzymes by 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide leads to changes in the acetylation status of histone proteins, which in turn affects gene expression. This can have downstream effects on various biological processes, including cell proliferation, apoptosis, and differentiation.
実験室実験の利点と制限
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has high purity and yield. It is also highly specific for histone acetyltransferase enzymes, making it a valuable tool for studying epigenetic regulation.
However, 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide also has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with in certain assays. It also has a relatively short half-life, which can limit its effectiveness in long-term experiments.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One area of interest is the development of more potent and specific inhibitors of histone acetyltransferase enzymes. This could lead to more effective treatments for diseases that involve dysregulation of epigenetic regulation.
Another area of interest is the use of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in combination with other epigenetic modulators. This could lead to synergistic effects on gene expression and provide new avenues for therapeutic intervention.
Conclusion
In conclusion, 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, or 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, is a valuable tool for studying epigenetic regulation and its role in various biological processes. Its inhibition of histone acetyltransferase enzymes has downstream effects on gene expression, cell proliferation, apoptosis, and differentiation. While 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has some limitations for lab experiments, it has several advantages and holds promise for future research directions.
合成法
The synthesis of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction between 4-chlorobenzoyl chloride and 4-phenyl-2-aminothiazole in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with acetic anhydride and triethylamine to produce the final product, 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. The synthesis method has been optimized to yield high purity and high yield of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
科学的研究の応用
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been extensively used in various scientific research applications, particularly in the field of epigenetics. Epigenetics refers to the study of heritable changes in gene expression that are not caused by changes in the DNA sequence itself. Histone acetyltransferase enzymes play a crucial role in epigenetic regulation by modifying the acetylation status of histone proteins, which in turn affects gene expression.
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of histone acetyltransferase enzymes, leading to changes in the acetylation status of histone proteins and subsequent changes in gene expression. This makes 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide a valuable tool for studying epigenetic regulation and its role in various biological processes, including cancer, neurodegeneration, and inflammation.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-14-8-6-12(7-9-14)10-16(21)20-17-19-15(11-22-17)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCLDLOABHOOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


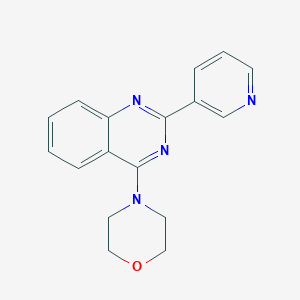

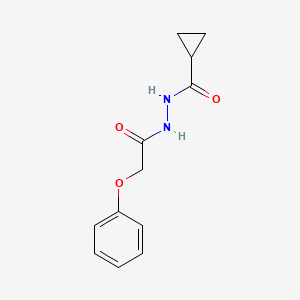
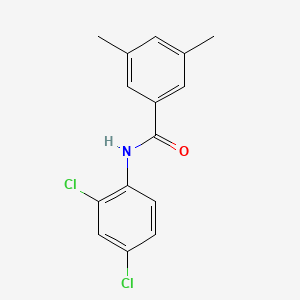
![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794125.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B5794132.png)
![4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5794135.png)
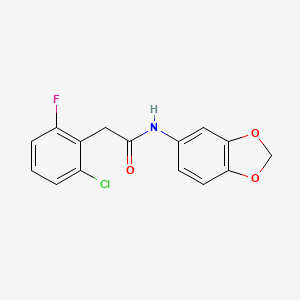
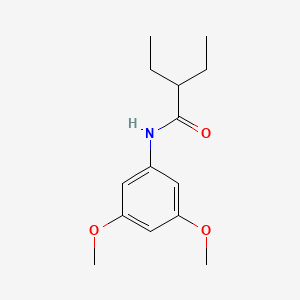

![methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate](/img/structure/B5794178.png)
